![molecular formula C12H14N2O B1589841 4-(1H-Indol-5-yl)morpholine CAS No. 245117-16-2](/img/structure/B1589841.png)
4-(1H-Indol-5-yl)morpholine
Overview
Description
“4-(1H-Indol-5-yl)morpholine” is a compound with the molecular formula C12H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of “4-(1H-Indol-5-yl)morpholine” includes a morpholine ring and an indole ring linked together. The indole ring is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include “4-(1H-Indol-5-yl)morpholine”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that “4-(1H-Indol-5-yl)morpholine” could potentially be used in cancer treatment.
Antioxidant Activity
Indole derivatives are known to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that “4-(1H-Indol-5-yl)morpholine” could potentially be used in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “4-(1H-Indol-5-yl)morpholine” could potentially be used in the treatment of diabetes.
Catalyst in Asymmetric Addition
Morpholines, which include “4-(1H-Indol-5-yl)morpholine”, have found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes, amides, and cyclization of enals with ketones .
Development of Radiotracers
“4-(1H-Indol-5-yl)morpholine” has been suggested as a lead compound for developing new radiotracers with improved in vivo brain properties .
Future Directions
properties
IUPAC Name |
4-(1H-indol-5-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJKFHZEOSSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464718 | |
Record name | 4-(1H-Indol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indol-5-yl)morpholine | |
CAS RN |
245117-16-2 | |
Record name | 4-(1H-Indol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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